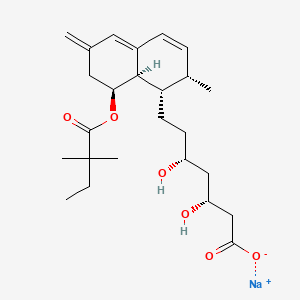
6'-Exomethylene Simvastatin Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-Exomethylene Simvastatin Acid Sodium Salt is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is the acid form of 6’-Exomethylene Simvastatin, a metabolite of Simvastatin. It has a molecular formula of C25H37NaO6 and a molecular weight of 456.55
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the conversion of Simvastatin to its exomethylene derivative. The process typically includes the use of specific reagents and controlled reaction conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 6’-Exomethylene Simvastatin Acid Sodium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
6’-Exomethylene Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include various metabolites such as monohydroxy and dihydrodiol derivatives .
科学的研究の応用
6’-Exomethylene Simvastatin Acid Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in lipid-lowering and cardiovascular treatments.
Industry: Utilized in the development of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body . The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds to 6’-Exomethylene Simvastatin Acid Sodium Salt include:
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Lovastatin: Another statin with similar lipid-lowering properties.
Atorvastatin: A potent statin used for managing cholesterol levels.
Uniqueness
6’-Exomethylene Simvastatin Acid Sodium Salt is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other statins. Its exomethylene group and sodium salt form may influence its solubility, bioavailability, and metabolic profile .
特性
分子式 |
C25H37NaO6 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2-methyl-6-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C25H38O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,16,18-21,23,26-27H,2,6,9-10,12-14H2,1,3-5H3,(H,28,29);/q;+1/p-1/t16-,18+,19+,20-,21-,23-;/m0./s1 |
InChIキー |
WWMPCNNKBVKGMO-GVVNIZFTSA-M |
異性体SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] |
正規SMILES |
CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


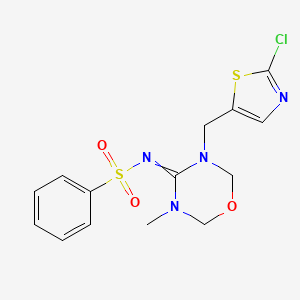
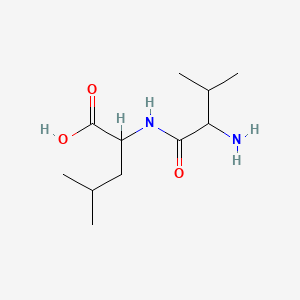
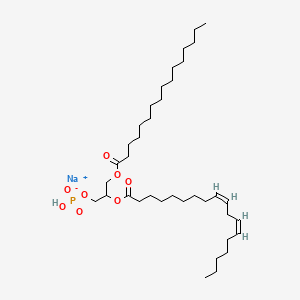
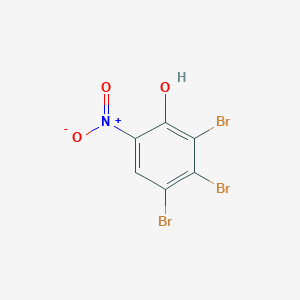
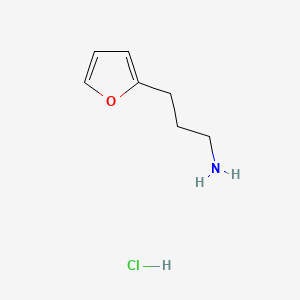
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
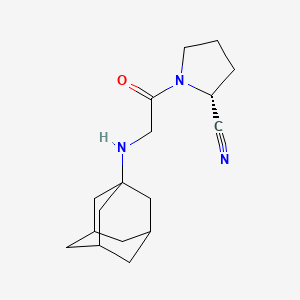
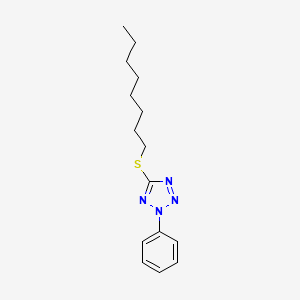
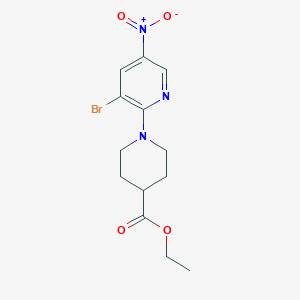
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
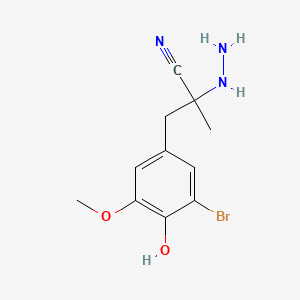

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
